molecular formula C13H16ClNO4 B14557650 Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate CAS No. 61659-01-6

Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate

Cat. No.: B14557650
CAS No.: 61659-01-6
M. Wt: 285.72 g/mol
InChI Key: DABCJYKNDFNPEA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(6-chloropyridin-3-yl)methyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable chloropyridinylmethyl halide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the chloropyridinylmethyl halide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used as a base to generate the enolate ion from diethyl malonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester groups.

    Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.

Major Products Formed

Scientific Research Applications

Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science:

Mechanism of Action

The mechanism of action of diethyl [(6-chloropyridin-3-yl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can enhance the compound’s binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

61659-01-6

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

diethyl 2-[(6-chloropyridin-3-yl)methyl]propanedioate

InChI

InChI=1S/C13H16ClNO4/c1-3-18-12(16)10(13(17)19-4-2)7-9-5-6-11(14)15-8-9/h5-6,8,10H,3-4,7H2,1-2H3

InChI Key

DABCJYKNDFNPEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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